molecular formula C10H12ClNO3 B15307628 Ethyl 2-amino-3-chloro-5-methoxybenzoate

Ethyl 2-amino-3-chloro-5-methoxybenzoate

Cat. No.: B15307628
M. Wt: 229.66 g/mol
InChI Key: RVJTVASDMHNMKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloro-5-methoxybenzoate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-chloro-5-methoxybenzoate typically involves the esterification of 2-amino-3-chloro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloro-5-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced back to the amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.

    Reduction Reactions: Products include aminobenzoates.

Scientific Research Applications

Ethyl 2-amino-3-chloro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-chloro-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-chloro-3-methoxybenzoate
  • Methyl 2-amino-5-chloro-4-methoxybenzoate
  • Methyl 2-chloro-5-methoxybenzoate

Uniqueness

Ethyl 2-amino-3-chloro-5-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a chloro group on the benzene ring allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-amino-3-chloro-5-methoxybenzoate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)7-4-6(14-2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

RVJTVASDMHNMKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)OC)Cl)N

Origin of Product

United States

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